2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one
Description
2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and trifluoromethyl groups
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClF3NO/c1-22(2)11-20-16(21(30)12-22)10-19(13-3-5-14(24)6-4-13)29(20)15-7-8-18(25)17(9-15)23(26,27)28/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJKUZKJORWAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms into the phenyl rings.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl phenyl sulfone.
Cyclization: Formation of the indole ring structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine and chlorine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various halogenated derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated and trifluoromethylated indole derivatives, such as:
Uniqueness
The uniqueness of 2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one lies in its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
